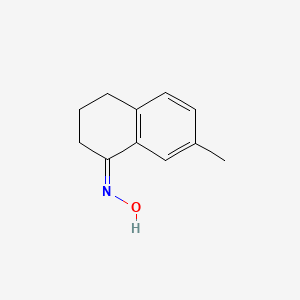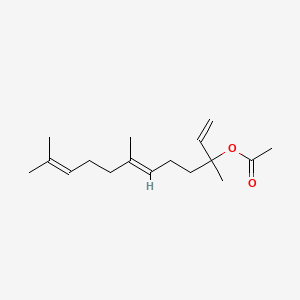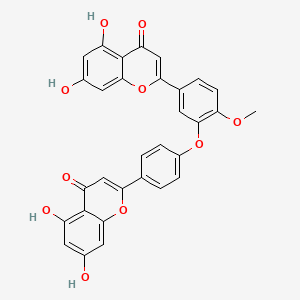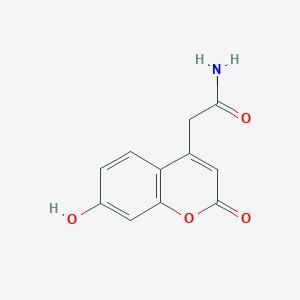
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol
説明
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol, commonly known as BPAP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. BPAP is a chiral compound that belongs to the class of psychoactive drugs known as eugeroics, which are substances that promote wakefulness and alertness.
作用機序
The exact mechanism of action of BPAP is not fully understood, but it is believed to act on the dopamine and noradrenaline systems in the brain. BPAP has been shown to increase the release of dopamine and noradrenaline, which are neurotransmitters that play a key role in regulating wakefulness and attention.
Biochemical and Physiological Effects:
BPAP has been shown to have a number of biochemical and physiological effects. In animal studies, BPAP has been shown to increase locomotor activity and reduce fatigue. BPAP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
実験室実験の利点と制限
BPAP has several advantages for use in lab experiments. It is relatively stable and can be easily synthesized using a variety of methods. BPAP is also highly selective for the dopamine and noradrenaline systems, making it a useful tool for studying these neurotransmitter systems. However, BPAP is a psychoactive compound and may have potential side effects, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on BPAP. One area of interest is the potential use of BPAP in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential use of BPAP as a cognitive enhancer, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of BPAP and its potential side effects.
科学的研究の応用
BPAP has been the subject of numerous scientific studies, primarily focusing on its potential therapeutic applications. Research has shown that BPAP may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. BPAP has also been shown to improve cognitive function and memory in animal studies.
特性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBVPBWOJMGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426005 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol | |
CAS RN |
351370-67-7 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)